4-Benzylidene-3,4-dihydro-1H-2-benzopyran-1-one
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Overview
Description
4-Benzylideneisochromen-1-one is a chemical compound belonging to the class of isochromen-1-ones. It is characterized by a benzylidene group attached to the isochromen-1-one core. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylideneisochromen-1-one typically involves the condensation of benzaldehyde with isochromen-1-one under basic conditions. One common method is the Knoevenagel condensation, where benzaldehyde reacts with isochromen-1-one in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-benzylideneisochromen-1-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzylideneisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isochromen-1-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted isochromen-1-one derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-benzylideneisochromen-1-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes or receptors, leading to its observed pharmacological activities. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial properties could result from disrupting bacterial cell wall synthesis.
Comparison with Similar Compounds
4-Benzylideneisochromen-1-one can be compared with other similar compounds, such as:
Isochromen-1-one: The parent compound without the benzylidene group.
4-Benzylidenechroman-2-one: A structurally similar compound with a chroman-2-one core.
Benzylidene derivatives: Other compounds with benzylidene groups attached to different core structures.
The uniqueness of 4-benzylideneisochromen-1-one lies in its specific structural features and the resulting pharmacological properties, which may differ from those of its analogs.
Properties
CAS No. |
90992-13-5 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-benzylideneisochromen-1-one |
InChI |
InChI=1S/C16H12O2/c17-16-15-9-5-4-8-14(15)13(11-18-16)10-12-6-2-1-3-7-12/h1-10H,11H2 |
InChI Key |
BUMHHXRQEYZASC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O1 |
Origin of Product |
United States |
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